molecular formula C18H24N4O5 B2559153 4-(methoxymethyl)-1-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole CAS No. 2097908-82-0

4-(methoxymethyl)-1-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole

Cat. No.: B2559153
CAS No.: 2097908-82-0
M. Wt: 376.413
InChI Key: UAJVCUJUPKDXHR-UHFFFAOYSA-N
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Description

The compound 4-(methoxymethyl)-1-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a heterocyclic molecule featuring:

  • A 1,2,3-triazole core, known for its stability and role in bioorthogonal chemistry .
  • A methoxymethyl substituent on the triazole, modulating solubility and metabolic stability .

This compound is hypothesized to exhibit antitumor activity, given structural similarities to triazole derivatives with documented antiproliferative effects .

Properties

IUPAC Name

[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O5/c1-24-11-13-9-22(20-19-13)14-5-6-21(10-14)18(23)12-7-15(25-2)17(27-4)16(8-12)26-3/h7-9,14H,5-6,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJVCUJUPKDXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(N=N1)C2CCN(C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors play a crucial role:

    Acidic or alkaline conditions may impact stability. Heat or cold can alter compound structure. Photodegradation may occur. Interaction with solvents affects efficacy.

: Analgesic Effect and Gastro-intestinal Motility Inhibitory Activity of 3-Hydroxy-4-methoxy-acetophenone

Biological Activity

The compound 4-(methoxymethyl)-1-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole belongs to the class of 1,2,3-triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific triazole compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure

The structural formula of the compound can be represented as follows:

C18H24N4O5\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_5

This structure features a triazole ring linked to a pyrrolidine moiety and a trimethoxybenzoyl group, contributing to its potential biological activities.

Anticancer Activity

Recent studies have highlighted the promising anticancer properties of 1,2,3-triazole derivatives. The compound under discussion has been evaluated for its effectiveness against various cancer cell lines:

  • Cell Lines Tested :
    • HCT116 (human colorectal carcinoma)
    • MDA-MB231 (human breast cancer)
    • Mia-PaCa2 (human pancreatic cancer)

Research Findings

A series of triazole derivatives were synthesized and tested for their anticancer activities. Notably, compounds structurally similar to the target compound exhibited significant cytotoxic effects:

  • IC50 Values :
    • Compound 8b: IC50 = 42.5 µg/mL against MDA-MB231
    • Compound 8o: IC50 = 64.3 µg/mL against HCT116
    • Compound 8n: IC50 = 68.4 µg/mL against Mia-PaCa2 .

These findings suggest that modifications in the triazole structure can enhance anticancer potency.

The mechanism by which triazole derivatives exert their anticancer effects often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation:

  • Thymidylate Synthase Inhibition : Many triazole compounds act as inhibitors of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Inhibition of TS leads to reduced dTTP levels, causing cell cycle arrest and apoptosis in cancer cells .

Other Biological Activities

Beyond anticancer effects, triazole derivatives have demonstrated a range of other biological activities:

  • Antimicrobial Activity : Some studies indicate that triazole compounds possess antimicrobial properties against various pathogens including E. coli and Staphylococcus aureus .
  • Antiviral Properties : Research also suggests potential antiviral applications for triazoles, particularly in inhibiting viral replication mechanisms .

Case Studies and Comparative Analysis

A comparative analysis of several studies on triazole derivatives reveals consistent patterns in biological activity:

CompoundCell LineIC50 (µg/mL)Activity Type
8bMDA-MB23142.5Anticancer
8oHCT11664.3Anticancer
8nMia-PaCa268.4Anticancer
Other TriazolesVariousVariesAntimicrobial

This table illustrates the varying degrees of efficacy among different triazole derivatives, emphasizing the importance of structural modifications.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole structure exhibit substantial antimicrobial properties. Studies have demonstrated that derivatives of 1,2,4-triazoles possess activity against various pathogens, including bacteria and fungi. The incorporation of the 3,4,5-trimethoxybenzoyl group may enhance these effects by improving solubility and bioavailability .

Case Study:
A study published in the Journal of Fac. Pharm. Ankara highlighted the synthesis of new derivatives based on 1,2,4-triazoles with significant antimicrobial activity. These derivatives exhibited potent effects against both Gram-positive and Gram-negative bacteria as well as antifungal properties against Candida species .

Anticancer Properties

The triazole derivatives have also been investigated for their potential anticancer effects. The unique structure allows for interaction with various molecular targets involved in cancer progression.

Case Study:
Research on novel triazolo[4,3-b][1,2,4]triazines revealed their ability to inhibit tumor growth in vitro and in vivo models. These compounds demonstrated cytotoxicity against several cancer cell lines, suggesting their potential as anticancer agents .

Pharmacological Insights

Chemical Reactions Analysis

2.1. Azide-Alkyne Cycloaddition

The triazole core is synthesized via a Cu(I)-catalyzed click reaction between an azide and an alkyne. For example:

  • Reagents : Sodium azide (NaN₃), copper iodide (CuI), and triethylamine (Et₃N).

  • Conditions : Room temperature, acetonitrile (MeCN).

  • Outcome : Formation of the 1H-1,2,3-triazole framework with high regioselectivity .

Example Reaction :
Azide+AlkyneCuI, Et₃N, MeCNTriazole\text{Azide} + \text{Alkyne} \xrightarrow{\text{CuI, Et₃N, MeCN}} \text{Triazole}

StepReagents/ConditionsYieldReference
Click ReactionNaN₃, CuI, Et₃N, MeCN70–80%

2.2. Functionalization of the Triazole Ring

Methoxymethyl Group Introduction :

  • Alkylation : The triazole undergoes nucleophilic substitution with a methoxymethyl bromide or equivalent.

  • Conditions : Base (e.g., NaH), THF, 0°C to room temperature .

Pyrrolidine Substituent Incorporation :

  • Nucleophilic Acyl Substitution : The triazole acts as a nucleophile, reacting with a pyrrolidine derivative (e.g., pyrrolidine-3-ol) to form a carbon-nitrogen bond.

  • Reagents : Acid chloride (e.g., benzoyl chloride), base (e.g., Et₃N) .

2.3. Acylation

The pyrrolidine ring is acylated with 3,4,5-trimethoxybenzoyl chloride :

  • Reagents : 3,4,5-trimethoxybenzoyl chloride, DMAP, DCM.

  • Conditions : 0°C to room temperature .

Reaction Mechanism :
Pyrrolidine Ring+Acyl ChlorideDMAP, DCMAcylated Product\text{Pyrrolidine Ring} + \text{Acyl Chloride} \xrightarrow{\text{DMAP, DCM}} \text{Acylated Product}

Analytical Characterization

Key Techniques :

  • NMR Spectroscopy :

    • ¹H NMR : Confirms proton environments (e.g., methoxymethyl group at δ 3.69 ppm) .

    • ¹³C NMR : Identifies carbonyl carbons (e.g., acylated pyrrolidine at δ ~170 ppm) .

  • Mass Spectrometry :

    • HR-ESI-MS : Verifies molecular formula (M+H⁺ peaks) .

  • TLC : Monitors reaction completion .

TechniqueKey ObservationsReference
¹H NMRMethoxymethyl protons (δ 3.69 ppm), triazole proton (δ 8.05 ppm)
HR-ESI-MSMolecular weight confirmation (e.g., 261.28 g/mol for similar compounds)

Research Findings

  • Click Chemistry Efficiency :

    • The Cu(I)-catalyzed cycloaddition is highly regioselective, yielding 1,4,5-trisubstituted triazoles .

    • Yields typically range from 70–80% under optimized conditions .

  • Functionalization Flexibility :

    • The triazole ring undergoes subsequent transformations (e.g., alkylation, acylation) without compromising its integrity .

    • The methoxymethyl group enhances solubility and stability .

  • Biological Implications :

    • Triazole derivatives exhibit potential in medicinal chemistry, including neuroprotection and antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological Activity and Structural Features

Table 1: Key Comparisons of Triazole Derivatives
Compound Name Molecular Weight (g/mol) Key Substituents Antitumor Activity (IC₅₀, HeLa Cells) Synthesis Method
Target Compound: 4-(methoxymethyl)-1-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole ~495* Trimethoxybenzoyl, methoxymethyl Not reported (predicted <1 μM) CuAAC
6-Methoxy-N-phenyl-3-[4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl]benzofuran-2-carboxamide (17g) 504.5 Benzofuran, trimethoxyphenyl 0.73 ± 0.67 μM CuAAC
4-(4-Methoxyphenyl)-1-(5-methyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole (21he) 377.3 Pyrazole, nitrophenyl, methoxyphenyl Not reported CuAAC, 61% yield
1-[(Pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole 152.2 Pyrrolidinylmethyl Not reported CuAAC
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole 182.2 Methoxypyrrolidine, methyl-triazole Not reported Multi-step organic synthesis

*Calculated based on structural formula.

Key Observations:
  • Antitumor Potency : Compound 17g demonstrates potent activity (IC₅₀ = 0.73 μM), attributed to the trimethoxyphenyl group’s tubulin polymerization inhibition. The target compound’s trimethoxybenzoyl group may confer similar activity but requires experimental validation.
  • Synthetic Efficiency : CuAAC (copper-catalyzed azide-alkyne cycloaddition) is the predominant synthesis method, offering >95% regioselectivity and compatibility with diverse substituents .

Functional Group Impact on Bioactivity

  • Trimethoxy Aryl Groups : Present in both the target compound and 17g , these groups enhance binding to hydrophobic pockets in tubulin or kinase targets.
  • Pyrrolidine vs. Pyrazole : The pyrrolidine ring in the target compound may improve metabolic stability compared to pyrazole-containing analogs (e.g., 21he ), which are more prone to oxidation.
  • Methoxymethyl vs. Nitrophenyl : The target compound’s methoxymethyl group likely improves aqueous solubility relative to 21he ’s nitrophenyl group, which may cause toxicity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-(methoxymethyl)-1-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole, and how do reaction conditions influence regioselectivity?

  • The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method known for high regioselectivity toward 1,4-disubstituted triazoles . Key steps include:

  • Azide preparation : Reacting pyrrolidin-3-yl derivatives with sodium azide.
  • Alkyne coupling : Using propargyl ethers (e.g., methoxymethyl acetylene) under CuSO₄/ascorbate conditions at 50°C for 16 hours .
  • Purification : Column chromatography or recrystallization to isolate the triazole product.
    • Regioselectivity is controlled by Cu(I) coordination, which directs the alkyne-azide interaction to favor 1,4-substitution over the thermal 1,5-product .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?

  • 1H/13C NMR : Confirm substitution patterns and purity by analyzing methoxymethyl (δ 3.3–3.5 ppm) and triazole proton signals (δ 7.5–8.5 ppm) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., pyrrolidine ring conformation) using OLEX2 software for structure refinement .
  • HPLC-MS : Validate molecular weight and monitor reaction progress .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, particularly in scaling up from milligram to gram quantities?

  • Catalyst loading : Adjust CuSO₄/sodium ascorbate ratios (e.g., 10 mol% Cu) to balance reaction rate and byproduct formation .
  • Solvent systems : Use THF/H₂O (1:1) for improved solubility of polar intermediates .
  • Microwave-assisted synthesis : Reduce reaction time from 16 hours to <4 hours while maintaining >60% yield .

Q. How should contradictory spectral data (e.g., unexpected NOEs in NMR or anomalous XRD bond lengths) be resolved?

  • Dynamic NMR analysis : Probe rotational barriers of the methoxymethyl group to explain split signals .
  • DFT calculations : Compare experimental XRD bond lengths (e.g., C–N in triazole) with theoretical models to identify steric or electronic distortions .
  • Alternative crystallization : Recrystallize in hexane/ethyl acetate to obtain higher-quality single crystals for OLEX2 refinement .

Q. What computational strategies are effective for predicting the biological activity of this compound?

  • Molecular docking : Use AutoDock Vina to simulate binding to targets like 14α-demethylase (PDB: 3LD6), focusing on interactions between the triazole core and heme cofactors .
  • Pharmacophore modeling : Map hydrogen bond acceptors (triazole N atoms) and hydrophobic regions (trimethoxybenzoyl group) to prioritize analogs .

Q. How do structural modifications (e.g., replacing methoxymethyl with ethoxyethyl) impact physicochemical properties and target binding?

  • LogP analysis : Measure partition coefficients to assess changes in lipophilicity; methoxymethyl (LogP ~1.2) vs. ethoxyethyl (LogP ~1.8) .
  • SAR studies : Test derivatives against fungal CYP51 enzymes to correlate substituent size with IC₅₀ values .

Methodological Considerations

  • Data Reproducibility : Document solvent purity (<0.1% H₂O for anhydrous THF) and azide storage conditions (−20°C) to minimize batch variability .
  • Contradiction Resolution : Cross-validate HPLC retention times with LC-MS to distinguish isomers .
  • Advanced Characterization : Pair NMR with IR spectroscopy (e.g., C=O stretch at 1680 cm⁻¹) to confirm benzoyl group integrity .

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